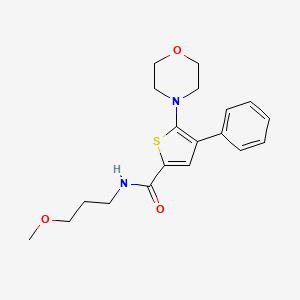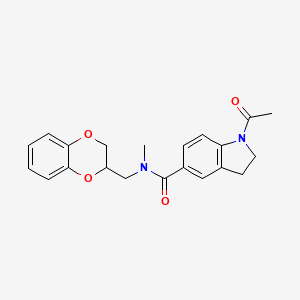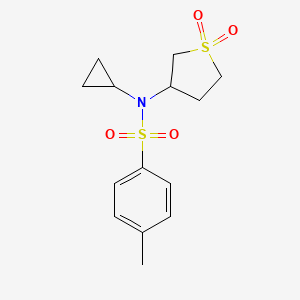![molecular formula C19H20N2O3 B7546170 N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a synthetic compound that belongs to the class of benzamides and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to bind to the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to reduce the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation. This compound has been found to exhibit analgesic effects, and its potential use as a painkiller is currently being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several advantages for lab experiments. This compound is a synthetic compound that is easy to synthesize and purify. This compound has also been found to exhibit high potency and selectivity for its biological targets. However, this compound has some limitations for lab experiments. This compound has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain assays. This compound has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide. This compound has been found to exhibit potential therapeutic effects for the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to investigate the safety and efficacy of this compound as a therapeutic agent. This compound has also been found to exhibit potential use as a tool compound for the study of various biological processes, including inflammation and pain. Further studies are needed to investigate the mechanism of action of this compound and its potential use as a tool compound.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves the reaction of 3-methoxybenzoyl chloride with 2-pyrrolidinone in the presence of triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen cyanide to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to exhibit cytotoxic effects against cancer cells, and its potential use as a chemotherapeutic agent is currently being investigated.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-8-3-7-16(12-17)20-19(23)15-6-2-5-14(11-15)13-21-10-4-9-18(21)22/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXQWMQYYJFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)


![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)

